LNP Lipid-182
Description
Heptadecan-9-yl 8-((3-((2-(methylamino)-3,4-dioxocyclobut-1-en-1-yl)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with a unique structure
Properties
Molecular Formula |
C50H93N3O6 |
|---|---|
Molecular Weight |
832.3 g/mol |
IUPAC Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate |
InChI |
InChI=1S/C50H93N3O6/c1-5-8-11-14-17-26-33-43-58-45(54)37-29-22-18-24-31-40-53(42-34-39-52-48-47(51-4)49(56)50(48)57)41-32-25-19-23-30-38-46(55)59-44(35-27-20-15-12-9-6-2)36-28-21-16-13-10-7-3/h44,51-52H,5-43H2,1-4H3 |
InChI Key |
DWAWKCMHWHANEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC1=C(C(=O)C1=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-((2-(methylamino)-3,4-dioxocyclobut-1-en-1-yl)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, including the preparation of intermediate compounds. The process typically starts with the synthesis of the core structure, followed by the addition of various functional groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques, often involving continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((3-((2-(methylamino)-3,4-dioxocyclobut-1-en-1-yl)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Heptadecan-9-yl 8-((3-((2-(methylamino)-3,4-dioxocyclobut-1-en-1-yl)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((3-((2-(methylamino)-3,4-dioxocyclobut-1-en-1-yl)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
- Heptadecan-9-yl 8-((8-((3-butylheptanoyl)oxy)octyl)(2-hydroxyethyl)amino)octanoate
- Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate
Uniqueness
Heptadecan-9-yl 8-((3-((2-(methylamino)-3,4-dioxocyclobut-1-en-1-yl)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
